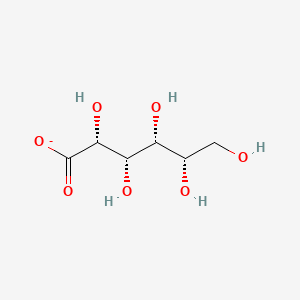
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate
Descripción
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate is an optically active form of idonate with the L-configuration. It is a key intermediate in the biosynthesis of tartaric acid, particularly in grape berries. The compound plays a significant role in various biochemical pathways, especially in the metabolism of ascorbic acid.
Propiedades
Fórmula molecular |
C6H11O7- |
|---|---|
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
Clave InChI |
RGHNJXZEOKUKBD-SKNVOMKLSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Sinónimos |
idonic acid L-idonate L-idonic acid |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate can be synthesized through the reduction of 2-keto-L-gulonic acid using the enzyme 2-keto-L-gulonic acid reductase. This reaction typically requires NADPH as a cofactor . Another method involves the oxidation of L-idonic acid to produce 5-keto-D-gluconic acid, catalyzed by this compound 5-dehydrogenase .
Industrial Production Methods
Escherichia coli and other microorganisms can be genetically engineered to express the necessary enzymes for the production of this compound from glucose or other precursors .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to 5-keto-D-gluconic acid using this compound 5-dehydrogenase.
Reduction: The reduction of 2-keto-L-gulonic acid to this compound is catalyzed by 2-keto-L-gulonic acid reductase.
Common Reagents and Conditions
Oxidation: Requires NAD+ or NADP+ as cofactors.
Reduction: Requires NADPH as a cofactor.
Major Products
Oxidation: Produces 5-keto-D-gluconic acid.
Reduction: Produces this compound from 2-keto-L-gulonic acid.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Mecanismo De Acción
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects through its role in the biosynthesis of tartaric acid. The enzyme this compound 5-dehydrogenase catalyzes the oxidation of this compound to 5-keto-D-gluconic acid, which is a crucial step in the pathway . This pathway involves several molecular targets, including NAD+ and NADP+ as cofactors .
Comparación Con Compuestos Similares
Similar Compounds
D-idonate: Another form of idonate with a different configuration.
2-keto-L-gulonic acid: A precursor in the synthesis of (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate.
L-idonic acid: An intermediate in the oxidation of this compound to 5-keto-D-gluconic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of tartaric acid, particularly in grape berries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


